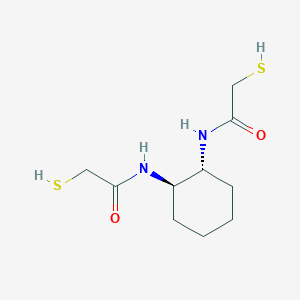

(+/-)-trans-1,2-Bis(2-mercaptoacétamido)cyclohexane

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of cyclic compounds similar to "(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane" involves intricate steps that ensure the formation of the desired cyclic structure with precise functional groups. Studies like the synthesis of (±)-trans-3,5-bis-(t-butyldimethylsiloxy)-2-methylenecyclohexanone illustrate complex synthetic routes to achieve specific cyclic frameworks with functionalization (Batty, Crich, & Fortt, 1990). These synthetic strategies often involve stepwise reactions, including protection-deprotection schemes and the use of specific reagents to introduce functional groups efficiently.

Molecular Structure Analysis

The molecular structure of cyclic compounds is crucial for understanding their chemical reactivity and physical properties. Studies on compounds like trans-[2,3‐Bis(methylthio)hexane‐S,S']dichlorozinc(II) reveal detailed crystal structures, showcasing distorted tetrahedral Zn atoms coordinated to Cl and S atoms, which provide insight into the spatial arrangement of similar cyclic compounds (Parvez, Mesher, & Clark, 1997). Such structural analyses are essential for understanding the stereochemistry and reactivity of the cyclic systems.

Chemical Reactions and Properties

Cyclic compounds exhibit a range of chemical reactions, primarily influenced by their functional groups and structural conformation. For instance, the cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid demonstrates high polymerization stereoselectivity, indicating how structural elements can affect chemical behavior (Rieger, 1992). Such studies underline the importance of stereochemistry and molecular orientation in defining the chemical properties of cyclic compounds.

Physical Properties Analysis

The physical properties of cyclic compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Research on the synthesis and properties of transparent polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides highlights the impact of molecular configuration on physical properties like glass transition temperature and mechanical strength (Chen, Pei, Liu, & Fang, 2013). These findings demonstrate how the arrangement of atoms and the presence of specific functional groups influence the physical behavior of cyclic compounds.

Chemical Properties Analysis

The chemical properties of cyclic compounds, including reactivity towards various reagents, stability under different conditions, and interaction with metals, are essential for their application in synthesis and industrial processes. Investigations into compounds like cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid reveal their catalytic activity and selectivity, shedding light on the chemical properties that make cyclic compounds valuable in catalysis and polymer synthesis (Rieger, 1992).

Applications De Recherche Scientifique

Catalyseur de repliement des protéines

Le composé est utilisé comme un catalyseur de petite molécule pour la formation de liaisons disulfures natives dans les protéines . Le dithiol trans-1,2-bis(mercaptoacétamido)cyclohexane (BMC) a une valeur de pKa du thiol de 8,3 et une valeur E;O’ du disulfure de -240 mV. In vitro, le BMC augmente l'efficacité de repliement de la ribonucléase A à liaisons disulfures brouillées (sRNase A) .

Amélioration de la sécrétion hétérologue dans les cellules de levure

L'ajout de BMC au milieu de croissance des cellules de levure provoque une augmentation de la sécrétion hétérologue de l'acide phosphatase de Schizosaccharomyces pombe, qui contient huit liaisons disulfures .

Inhibiteur des métallo-β-lactamases

Le composé a été utilisé dans la conception et la synthèse d'inhibiteurs thiol puissants dérivés d'acides aminés de la métallo-β-lactamase IMP-1 . Le composé le plus puissant, dérivé de la l-tyrosine, a montré une inhibition compétitive, avec un Ki de 86 nM .

Amélioration antimicrobienne

Le composé est utilisé dans la conception d'un système d'administration de médicaments nouveau et efficace pour l'amélioration des propriétés antimicrobiennes des médicaments antibiotiques tels que la vancomycine (VCM) et la lévofloxacine (OFX) .

Mécanisme D'action

Target of Action

It has been reported that similar compounds have been used as inhibitors for enzymes like metallo-β-lactamase .

Mode of Action

It is known that similar compounds act as inhibitors for certain enzymes, suggesting that this compound might interact with its target enzyme and inhibit its activity .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways regulated by its target enzyme .

Result of Action

It has been suggested that similar compounds improve motor function in zebrafish sod1 mutants , indicating potential neuroprotective effects.

Propriétés

IUPAC Name |

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXCDBWFOFXJS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

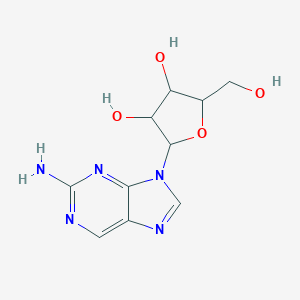

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

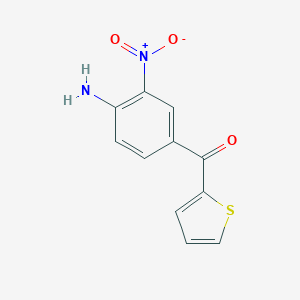

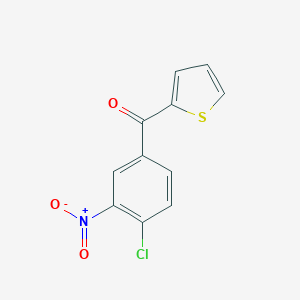

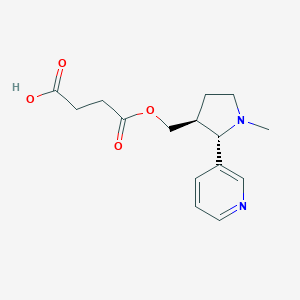

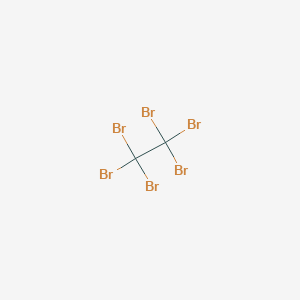

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)